molecular formula C8H14ClNO2 B8218769 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B8218769
M. Wt: 191.65 g/mol
InChI Key: ITOOEJUCKGHCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2306272-43-3) is a versatile spirocyclic building block of high interest in pharmaceutical research and medicinal chemistry . This compound features a spiro[3.4]octane core structure that incorporates both a carboxylic acid and a secondary amine, the latter stabilized as a hydrochloride salt for enhanced stability . The unique three-dimensional geometry and physicochemical properties of the azaspiro[3.4]octane scaffold make it a valuable framework for drug discovery, particularly in the design of novel bioactive molecules and enzyme modulators . Its structural characteristics are being explored to create potential therapeutics, with research indicating its application in the development of compounds such as azaspirocycles, which act as monoacylglycerol lipase modulators . The molecular formula of the compound is C 8 H 14 ClNO 2 , and it has a molecular weight of 191.66 g/mol . Researchers utilize this chiral, rigid scaffold to conformationally constrain peptides and other molecules, potentially improving target selectivity, metabolic stability, and pharmacokinetic profiles. The free acid (CAS 1421002-27-8) is a closely related analog with a molecular weight of 155.20 g/mol . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-3-8(4-6)1-2-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOOEJUCKGHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation-Driven Ring Formation

The synthesis of 6-azaspiro[3.4]octane derivatives typically begins with constructing the spirocyclic framework through [3+2] or [4+1] annulation strategies. A seminal approach involves the condensation of cyclopentane precursors with azetidine derivatives under acidic catalysis. For instance, treatment of N-Boc-azetidine-3-carboxylate with cyclopentanone in the presence of p-toluenesulfonic acid (pTSA) generates the spirocyclic intermediate via a tandem enamine formation and intramolecular cyclization sequence. This method achieves 58–62% isolated yield but requires careful control of reaction temperature (80–90°C) to prevent epimerization at the spiro junction.

Alternative annulation pathways employ transition metal catalysts to enhance ring-closing efficiency. Palladium-catalyzed coupling between γ-lactam derivatives and bicyclic alkenes has been reported to furnish the spiro[3.4]octane skeleton in 71% yield. However, this method’s reliance on expensive catalysts and stringent anhydrous conditions limits its industrial applicability.

MethodTemperature RangeCatalyst SystemYield (%)Scalability
Directed Lithiation-CO2-78°C to 25°Csec-BuLi/TMEDA69Multigram
Kolbe Electrolysis0–5°CPt electrodes42Lab-scale
Halogen Exchange120°CCuCN/LiCl55Pilot-scale

Alternative Carboxylation Pathways

Electrochemical carboxylation via Kolbe electrolysis provides a metal-free alternative, though with reduced efficiency. When applied to 6-azaspiro[3.4]octane bromide derivatives, this method achieves 42% yield under potentiostatic control (5 V, 0°C). Copper-mediated halogen exchange reactions using CuCN/LiCl in DMF at 120°C demonstrate moderate success (55% yield) but generate stoichiometric metallic waste streams.

Hydrochloride Salt Formation and Final Product Isolation

Acid-Mediated Salt Precipitation

Conversion of the free carboxylic acid to its hydrochloride salt is achieved through stoichiometric treatment with HCl gas in anhydrous diethyl ether. Critical parameters include:

  • Gas Flow Rate : 0.5 L/min to prevent localized overheating

  • Solvent System : Et2O/THF (4:1 v/v) for optimal crystal nucleation

  • Temperature Control : Maintained at -20°C during gas introduction

This process delivers the target compound in 93% purity after single recrystallization from ethanol/water (9:1). Analytical data matches literature reports with characteristic 1H NMR^1\text{H NMR} signals at δ 2.85 (m, 2H, spiropyran CH2) and δ 10.2 (br s, 1H, COOH).

Chromatography-Free Purification Strategies

Recent advances employ antisolvent precipitation using methyl tert-butyl ether (MTBE) to bypass column chromatography. By adjusting the solvent polarity gradient during salt formation, researchers achieved 89% recovery of pharmaceutical-grade material (HPLC purity >99.5%). This method reduces production costs by 37% compared to silica gel purification.

Catalytic System Optimization

Lewis Acid Screening for Cyclization

A comprehensive evaluation of Lewis acids in the annulation step revealed zinc triflate as superior to traditional BF3·OEt2 catalysts:

Yield(Zn(OTf)3)=68%vs.Yield(BF3-OEt2)=54%\text{Yield}(\text{Zn(OTf)}_3) = 68\% \quad \text{vs.} \quad \text{Yield}(\text{BF}_3\text{-OEt}_2) = 54\%

The zinc-mediated pathway proceeds via a tighter transition state, minimizing unwanted Wagner-Meerwein rearrangements observed with boron-based catalysts.

Green Chemistry Considerations

Solvent Recycling Initiatives

Process mass intensity (PMI) analysis demonstrates that implementing THF recovery systems reduces waste generation by 62% in large-scale operations. Closed-loop distillation units recover >95% of solvent, which is reused in subsequent lithiation steps without yield penalty .

Chemical Reactions Analysis

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound's molecular formula is C8H14ClNO2C_8H_{14}ClNO_2, with a molecular weight of 191.66 g/mol. Its structure allows for various chemical interactions, making it a valuable building block in organic synthesis.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Research indicates that derivatives of 6-Azaspiro[3.4]octane can act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells .

Case Study:

  • A study demonstrated that aminocyanopyridine derivatives synthesized from 6-Azaspiro[3.4]octane exhibited significant anti-cancer properties, highlighting the compound's utility in developing new cancer therapies .

Antimicrobial Activity

Research has shown that derivatives of 6-Azaspiro[3.4]octane possess antimicrobial properties, making them candidates for treating infections caused by resistant bacterial strains. For instance, compounds derived from this scaffold have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .

Case Study:

  • A specific derivative demonstrated a minimum inhibitory concentration (MIC) of 0.016 μg/mL against drug-sensitive strains of Mycobacterium tuberculosis, indicating a potent antitubercular activity .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. Certain derivatives have shown promise as selective dopamine D3 receptor antagonists, which could have implications for treating neuropsychiatric disorders such as schizophrenia and addiction .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and functional group transformations. The ability to modify the core structure allows for the generation of a variety of derivatives with tailored biological activities.

Synthesis Method Key Steps Yield
CycloadditionFormation of spirocyclic structureHigh
FunctionalizationIntroduction of carboxylic acid groupModerate

Biological Mechanisms

The mechanism of action of this compound involves interaction with specific molecular targets within cells, modulating pathways related to cell growth and apoptosis. Its spirocyclic nature enhances binding affinity to various receptors, making it an attractive candidate for drug design.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

6-Azaspiro[3.4]octane-8-carboxylic Acid Hydrochloride (CAS: 1955554-31-0)
  • Molecular Formula: C₈H₁₄ClNO₂ (identical to the target compound).
  • Key Difference : The carboxylic acid group is at position 8 instead of 2.
  • Implications : Positional isomerism may alter intermolecular interactions, such as hydrogen bonding and solubility. Storage conditions require an inert atmosphere , suggesting higher sensitivity to oxidation compared to the target compound .

Functional Group Variations

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₁NO₃.
  • Key Difference : An oxygen atom replaces a carbon in the spiro ring (oxa vs. aza).
  • The molecular weight (173.17 g/mol) is lower, which may affect pharmacokinetic properties .
2-Amino-6-azaspiro[3.4]octan-7-one Hydrochloride (CAS: 2172063-36-2)
  • Molecular Formula : C₇H₁₃ClN₂O.
  • Key Difference: Incorporates an amino group and a ketone.
  • Implications: The amino group introduces basicity, while the ketone adds electrophilicity, making this compound suitable for nucleophilic reactions or as a precursor in heterocyclic synthesis .
6-Azaspiro[3.4]octan-1-ol Hydrochloride (CAS: 22888-49-9)
  • Molecular Formula: C₇H₁₄ClNO.
  • Key Difference : A hydroxyl group replaces the carboxylic acid.
  • Implications : Reduced acidity compared to the carboxylate analog; the hydroxyl group may participate in hydrogen bonding but lacks the ionic character of the carboxylic acid .

Structural Analogues with Modified Scaffolds

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic Acid Hydrochloride
  • Key Difference : A bicyclo[2.2.2]octane scaffold replaces the spiro[3.4] system.
  • The ketone group introduces a reactive site for further derivatization .
tert-Butyl (6-Azaspiro[3.4]octan-2-yl)carbamate Hydrochloride (CAS: 1630906-42-1)
  • Molecular Formula : C₁₂H₂₁ClN₂O₂.
  • Key Difference : A Boc (tert-butoxycarbonyl) protecting group is attached to the amine.
  • Implications : The Boc group stabilizes the amine during synthetic processes, making this derivative a key intermediate in peptide synthesis .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions
6-Azaspiro[3.4]octane-2-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 Carboxylic acid, azaspiro Room temperature
6-Azaspiro[3.4]octane-8-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 Carboxylic acid (position 8) Inert atmosphere
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₁NO₃ 173.17 Oxa, carboxylic acid Not specified
2-Amino-6-azaspiro[3.4]octan-7-one HCl C₇H₁₃ClN₂O 192.65 Amino, ketone Not specified

Table 2: Hazard Profiles

Compound Name Hazard Statements (GHS) Precautionary Measures
6-Azaspiro[3.4]octane-8-carboxylic acid HCl H302, H315, H319, H335 Avoid inhalation, wear gloves
6-Azaspiro[3.4]octane-2-carboxylic acid HCl Not specified Standard lab precautions
6-Azaspiro[3.4]octan-1-ol HCl Not specified Data unavailable

Biological Activity

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H14_{14}ClN1_{1}O2_{2}, with a molecular weight of approximately 195.64 g/mol. The compound features a spirocyclic framework that contributes to its pharmacological properties, enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential as a neuromodulator, affecting neurotransmission by interacting with glutamate and dopamine receptors, which are crucial in various neurological disorders.
  • Anticancer Activity : Research indicates that the compound exhibits significant inhibition of cancer cell proliferation and migration, suggesting its utility in cancer therapy. It has been shown to impact pathways involved in tumor growth and metastasis.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description References
NeuromodulationInfluences neuronal activity through receptor interactions, particularly with glutamate and dopamine.
Anticancer PropertiesInhibits proliferation and migration of cancer cells across various cell lines.
Interaction with BiomoleculesBinds to specific enzymes or receptors, altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Neurological Studies : A study explored the binding affinity of the compound at glutamate receptors, revealing its potential as a treatment for neurodegenerative diseases by enhancing synaptic plasticity.
  • Cancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of breast and colon cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : The synthesis involves sodium borohydride reduction of intermediates (e.g., P1 in methanol) followed by acid-mediated cyclization. Key parameters include solvent selection (methanol for reduction, dichloromethane for extraction), stoichiometric control of reagents (e.g., ethyl chloroformate), and purification via silica gel chromatography. For example, sodium borohydride (2.5 mmol) achieves 82% yield of intermediate C3. Subsequent HCl treatment in dioxane facilitates salt formation. Optimization includes monitoring exothermicity, inert atmospheres, and gradient elution (0–100% ethyl acetate in heptane) for ≥95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : High-resolution 1H^1H NMR (400 MHz, CDCl3_3) is critical for confirming spirocyclic geometry and stereochemistry. Key peaks include δ 4.34–4.26 ppm (C2) and 3.89 ppm (AB quartet, JAB_{AB} = 8.6 Hz). Complementary LC-MS under ESI+ mode validates molecular weight (e.g., [M+H]+^+ at m/z 423.46). Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with retention time matching reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved eye protection (face shield + safety glasses) and ventilated fume hoods. For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician. Storage conditions should avoid moisture (desiccator at –20°C). No occupational exposure limits are specified, but engineering controls (e.g., closed systems during synthesis) minimize aerosol formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral center assignments derived from NMR and chiral chromatography data?

  • Methodological Answer : Cross-validation via supercritical fluid chromatography (SFC) with Chiralpak AD-H columns under isocratic conditions (5% methanol in CO2_2) resolves enantiomeric retention times. Computational modeling (e.g., DFT for NMR shift prediction) aligns experimental 1H^1H NMR peaks (e.g., δ 4.06 ppm for C2) with theoretical spectra. Triangulate with X-ray crystallography for absolute configuration confirmation .

Q. What experimental design strategies are recommended for studying its bioactivity while controlling sp³/sp² hybridized byproducts?

  • Methodological Answer : Employ a factorial design (e.g., 2k^k factorial) to isolate variables like reaction pH (4.0–6.0) and temperature (25–40°C). Use DOE software (e.g., JMP) to analyze interactions between catalyst loading (e.g., 1–5 mol%) and byproduct formation. LC-MS monitoring identifies sp³/sp² ratios, while ANOVA quantifies significance (p < 0.05). Include negative controls (e.g., non-catalyzed reactions) to baseline bioactivity assays .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular dynamics simulations (AMBER force field) model solvation effects in polar aprotic solvents (e.g., DMF). Compare predicted activation energies (ΔG^\ddagger) with experimental kinetic data (e.g., Arrhenius plots) to validate transition states .

Q. What methodologies assess the stability of the hydrochloride salt under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 12 weeks. Use HPLC to quantify degradation products (e.g., free base formation) at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer). Kinetic modeling (zero/first-order) determines degradation rate constants (k) and shelf-life predictions. FT-IR monitors structural integrity via carboxylate (1700 cm1^{-1}) and amine (3300 cm1^{-1}) peaks .

Theoretical and Methodological Frameworks

Q. How can researchers link mechanistic studies of this compound to broader theoretical frameworks in spirocyclic chemistry?

  • Methodological Answer : Apply Curtin-Hammett principles to analyze ring-strain effects on reaction pathways. Compare experimental activation parameters (ΔH^\ddagger, ΔS^\ddagger) with computational models (e.g., NBO analysis for hyperconjugation). Integrate Hammett plots to correlate substituent effects (σ+^+) on spirocyclic ring-opening kinetics. Reference Woodward-Hoffmann rules for pericyclic transition states in bicyclic intermediates .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during large-scale synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) with inline FT-IR to monitor ee in real-time. Optimize crystallization conditions (e.g., solvent anti-solvent ratios) using ternary phase diagrams. Chiral SFC (20% isopropanol in CO2_2) tracks ee ≥98%. Statistical process control (SPC) charts (X-bar/R) identify outliers in catalyst activity (e.g., KRED-P3-G09 enzyme batches) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.